A Senior Application Scientist's Technical Guide to 6-Bromopyridine-3-sulfonyl chloride (CAS: 886371-20-6)
A Senior Application Scientist's Technical Guide to 6-Bromopyridine-3-sulfonyl chloride (CAS: 886371-20-6)
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Unpacking a Versatile Heterocyclic Building Block
In the landscape of modern medicinal chemistry and organic synthesis, the strategic value of a building block is measured by its reactivity, versatility, and the molecular complexity it can introduce. 6-Bromopyridine-3-sulfonyl chloride, identified by its CAS number 886371-20-6, has emerged as a pivotal reagent. Its architecture, featuring a highly reactive sulfonyl chloride group appended to a pyridine core that is further functionalized with a bromine atom, offers a tripartite platform for molecular elaboration. This guide moves beyond a simple recitation of facts to provide a field-proven perspective on its core properties, reactivity, and strategic applications, grounded in mechanistic understanding and practical laboratory insights.
Core Physicochemical & Spectroscopic Identity
Accurate identification and quality assessment are the bedrock of reproducible science. The first step in utilizing any reagent is to confirm its identity and understand its physical characteristics.
Physicochemical Properties
The compound is a solid at room temperature and, due to the hydrolytic instability of the sulfonyl chloride moiety, requires stringent storage conditions to maintain its integrity.
| Property | Value | Source(s) |
| CAS Number | 886371-20-6 | [1][2] |
| Molecular Formula | C₅H₃BrClNO₂S | [1][3] |
| Molecular Weight | 256.50 g/mol | [1][3] |
| Predicted Boiling Point | 320.0 ± 22.0 °C | [4] |
| Predicted Density | 1.893 ± 0.06 g/cm³ | [4] |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [1][4] |
Expected Spectroscopic Profile
While specific spectra should always be acquired for each batch, the expected spectroscopic data provides a reliable benchmark for structural confirmation.
| Technique | Expected Observations | Rationale & Interpretation |
| ¹H NMR | Three aromatic protons exhibiting characteristic splitting patterns for a 2,5-disubstituted pyridine ring. Protons adjacent to the sulfonyl chloride and bromine will be significantly downfield due to strong electron-withdrawing effects. | The chemical shifts and coupling constants allow for unambiguous confirmation of the substitution pattern on the pyridine ring. |
| ¹³C NMR | Five distinct signals in the aromatic region. The carbons directly attached to the sulfonyl chloride group and bromine will show characteristic chemical shifts. | Confirms the carbon skeleton of the pyridine ring and the presence of five unique carbon environments. |
| IR Spectroscopy | Strong, characteristic absorption bands for the S=O stretches of the sulfonyl chloride group, typically found in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹.[5] | This is a definitive diagnostic tool for the presence of the key sulfonyl chloride functional group.[5] |
| Mass Spectrometry | A distinct molecular ion peak cluster reflecting the isotopic distribution of bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl). | The characteristic isotopic pattern provides high confidence in the elemental composition of the molecule. |
Reactivity Profile and Mechanistic Considerations
The synthetic utility of 6-bromopyridine-3-sulfonyl chloride is dictated by the electrophilicity of its sulfur atom, which is enhanced by the electron-withdrawing nature of the adjacent oxygen, chlorine, and bromopyridine moieties.[6]
The Cornerstone Reaction: Sulfonamide Formation
The primary application of this reagent is its reaction with primary or secondary amines to form sulfonamides, a functional group ubiquitous in pharmaceuticals.[6][7]
Mechanism: The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the highly electrophilic sulfur atom. This is followed by the elimination of a chloride ion. The reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a non-nucleophilic base (e.g., triethylamine, pyridine) to prevent protonation of the starting amine and drive the reaction to completion.
Caption: General mechanism for sulfonamide formation.
Causality Insight: The choice of anhydrous solvents is critical. Sulfonyl chlorides readily hydrolyze in the presence of water to the corresponding sulfonic acid, which is unreactive under these conditions. This side reaction reduces yield and complicates purification. Low-temperature addition of the sulfonyl chloride is often employed to manage the exothermic nature of the reaction and prevent side product formation.
Dual Functionality: A Platform for Further Diversification
The bromine atom at the 6-position is not merely a passive substituent. It provides a valuable synthetic handle for subsequent diversification through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[7] This allows for a modular approach to library synthesis: first, the sulfonamide is formed, and then the aryl or alkyl group is introduced at the C6-position of the pyridine ring.
Strategic Applications in Drug Discovery
The 6-bromopyridine-3-sulfonamide motif is a privileged structure in medicinal chemistry, valued for its ability to act as a hydrogen bond donor and acceptor, and to orient substituents in a well-defined three-dimensional space.
Key Intermediate in Pharmaceutical Synthesis
This reagent serves as a crucial intermediate in the synthesis of various pharmaceutical agents.[6] A notable example is its role in the construction of Vonoprazan , a potassium-competitive acid blocker used for treating acid-related gastrointestinal disorders.[6] The pyridine sulfonamide core is central to the molecule's ability to inhibit the H⁺/K⁺-ATPase proton pump.
Caption: Role as a dual-functional intermediate in API synthesis.
Scaffold for Enzyme Inhibitors
The sulfonamide group is a classic zinc-binding group found in many enzyme inhibitors, such as carbonic anhydrase inhibitors and matrix metalloproteinase (MMP) inhibitors. The defined geometry of the pyridyl ring allows chemists to precisely position other pharmacophoric elements to interact with specific pockets within an enzyme's active site.
Experimental Protocol: Synthesis of a Representative N-Aryl Sulfonamide
This protocol provides a self-validating, step-by-step methodology for the reaction of 6-bromopyridine-3-sulfonyl chloride with a representative primary amine, aniline.
Objective: To synthesize N-phenyl-6-bromopyridine-3-sulfonamide.
Materials:
-
6-Bromopyridine-3-sulfonyl chloride (1.0 eq)
-
Aniline (1.05 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Workflow:
Caption: Experimental workflow for N-Aryl Sulfonamide Synthesis.
Step-by-Step Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add aniline (1.05 eq) and anhydrous dichloromethane. Stir until fully dissolved.
-
Base Addition: Add triethylamine (1.5 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the initial exotherm upon addition of the sulfonyl chloride.
-
Reagent Addition: Dissolve 6-bromopyridine-3-sulfonyl chloride (1.0 eq) in a separate flask in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the limiting reagent is consumed (typically 2-4 hours).
-
Workup - Quench: Carefully pour the reaction mixture into a separatory funnel containing deionized water.
-
Workup - Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.
-
Workup - Wash: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution (to remove any remaining HCl and unreacted starting material) and then with brine (to aid in phase separation).
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel to yield the pure N-phenyl-6-bromopyridine-3-sulfonamide.
Safety, Handling, and Storage
As a highly reactive electrophile, 6-bromopyridine-3-sulfonyl chloride must be handled with appropriate engineering controls and personal protective equipment.
GHS Hazard Profile
| Hazard Code | Description | Precautionary Action |
| H314 | Causes severe skin burns and eye damage. | Wear protective gloves, clothing, eye, and face protection.[8][9] |
| H335 | May cause respiratory irritation. | Use only outdoors or in a well-ventilated area. Avoid breathing dust/fumes.[8][9] |
| EUH029 | Contact with water liberates toxic gas. | Handle in a dry, inert atmosphere. Do not expose spills to water.[10] |
Handling and PPE
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear nitrile or neoprene gloves, a chemical-resistant lab coat, and chemical safety goggles with a face shield.[9][11]
-
Emergency: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[8][10] For inhalation, move to fresh air.[8]
Storage and Disposal
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a freezer rated for chemical storage at or below -20°C.[1][4] This mitigates hydrolysis from atmospheric moisture and thermal decomposition.
-
Disposal: Dispose of waste material and contaminated containers through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[8]
Conclusion
6-Bromopyridine-3-sulfonyl chloride is more than just a reagent; it is a strategic tool for molecular design. Its well-defined reactivity, centered on the electrophilic sulfonyl chloride, combined with the potential for secondary functionalization at the bromine-substituted carbon, provides a robust platform for the synthesis of complex sulfonamides. For the medicinal chemist, it offers a reliable entry point to a pharmacologically significant chemical space. For the process scientist, its reactions, while requiring careful control, are scalable and high-yielding. A thorough understanding of its properties, reactivity, and handling requirements is paramount to unlocking its full potential in the laboratory and beyond.
References
- Benchchem. (n.d.). 6-Bromopyridine-3-sulfonyl chloride hydrochloride | 1266693-63-3.
- BLD Pharm. (n.d.). 886371-20-6|6-Bromopyridine-3-sulfonyl chloride.
- Appretech Scientific Limited. (n.d.). 6-bromopyridine-3-sulfonyl chloride.
- ChemicalBook. (n.d.). 6-BROMO-PYRIDINE-3-SULFONYL CHLORIDE CAS#: 886371-20-6.
- Abovchem. (n.d.). 6-bromopyridine-3-sulfonyl chloride - CAS:886371-20-6.
- AK Scientific, Inc. (n.d.). 6-Bromopyridine-3-sulfonyl chloride Safety Data Sheet.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2009). SAFETY DATA SHEET - Pyridine-3-sulfonyl chloride hydrochloride.
- Unnamed Source. (n.d.). The Role of Sulfonyl Chlorides in Modern Chemical Synthesis.
- Fisher Scientific. (2024). SAFETY DATA SHEET - Pyridine-3-sulfonyl chloride hydrochloride.
- AA Blocks. (2025). Safety Data Sheet.
- Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs.
- Singh, S., et al. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry.
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